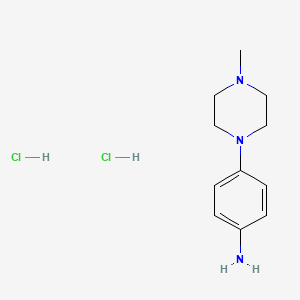

4-(4-Methylpiperazin-1-yl)aniline dihydrochloride

CAS No.: 125819-00-3

Cat. No.: VC6519980

Molecular Formula: C11H19Cl2N3

Molecular Weight: 264.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125819-00-3 |

|---|---|

| Molecular Formula | C11H19Cl2N3 |

| Molecular Weight | 264.19 |

| IUPAC Name | 4-(4-methylpiperazin-1-yl)aniline;dihydrochloride |

| Standard InChI | InChI=1S/C11H17N3.2ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;;/h2-5H,6-9,12H2,1H3;2*1H |

| Standard InChI Key | FKSBOPHQYYZQCN-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl |

Introduction

Structural and Physicochemical Properties

The compound’s structure features a para-substituted aniline ring linked to a 4-methylpiperazine moiety via a single bond. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃·2HCl |

| Molecular Weight | 264.2 g/mol |

| Solubility | Highly soluble in water (>50 mg/mL) |

| Stability | Stable under inert conditions; hygroscopic |

X-ray crystallographic analyses of analogous piperazine derivatives reveal planar aromatic systems with chloride ions participating in hydrogen-bonding networks, stabilizing the crystal lattice . The protonation of the piperazine nitrogen atoms in acidic conditions further contributes to its salt formation and solubility profile.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(4-methylpiperazin-1-yl)aniline dihydrochloride typically involves sequential nucleophilic substitution and reduction steps. A representative method, adapted from patented protocols for structurally related compounds, proceeds as follows :

-

Nucleophilic Amination:

-

Reactants: 4-Chloronitrobenzene and N-methylpiperazine.

-

Conditions: Catalyzed by palladium-based catalysts in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.

-

Intermediate: 4-(4-Methylpiperazin-1-yl)nitrobenzene.

-

-

Nitro Reduction:

-

Reducing Agent: Hydrogen gas (H₂) under catalytic hydrogenation (e.g., Pd/C) at 0.3–1.5 MPa pressure.

-

Product: 4-(4-Methylpiperazin-1-yl)aniline.

-

-

Salt Formation:

-

Acid Treatment: Reaction with concentrated hydrochloric acid (HCl) in ethanol yields the dihydrochloride salt.

-

Process Optimization

Recent advancements in synthetic methodologies emphasize efficiency and scalability:

-

Catalyst Systems: Heterogeneous catalysts (e.g., Pd/C) improve reaction yields (>80%) while enabling reagent recycling .

-

Solvent Selection: Ethanol-water mixtures reduce environmental impact and facilitate product isolation.

-

Quality Control: HPLC purity thresholds (>98%) and NMR spectroscopy ensure structural fidelity.

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HCT116 (Colon) | 0.64 | Apoptosis induction |

| KMS-12-BM (Myeloma) | 1.4 | Cell cycle arrest (G1/S) |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s primary application lies in synthesizing kinase inhibitors, such as brigatinib analogs, which are FDA-approved for non-small cell lung cancer . Its modular structure allows for functionalization at the aniline nitrogen or piperazine ring, enabling diversification of drug candidates.

Material Science

Piperazine derivatives serve as ligands in catalytic systems and precursors for polymer synthesis. The dihydrochloride form’s solubility facilitates its use in aqueous-phase reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume